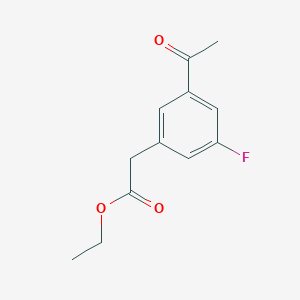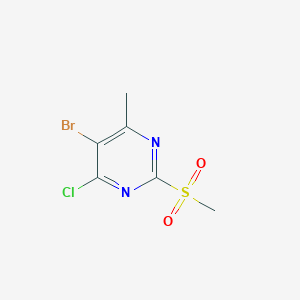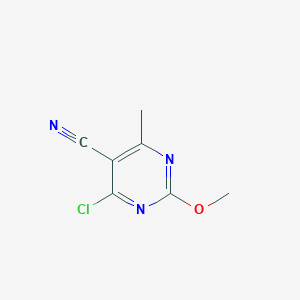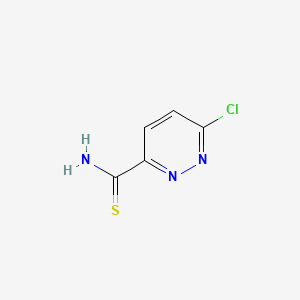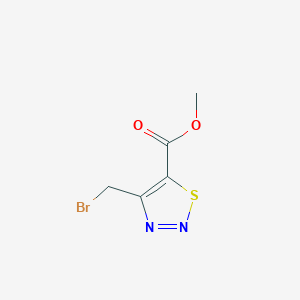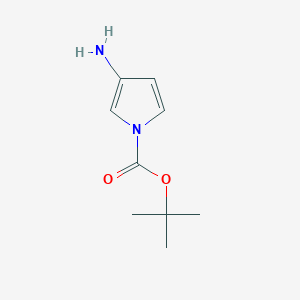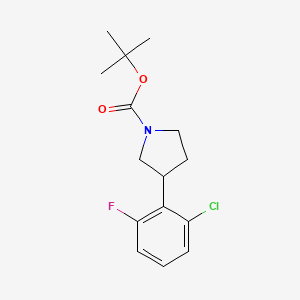
(2,6-Dichloro-3-methylpyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dichloro-3-methylpyridin-4-yl)methanol is a chemical compound with the molecular formula C7H7Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-3-methylpyridin-4-yl)methanol typically involves the chlorination of 3-methylpyridine followed by the introduction of a methanol group. One common method involves the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst to form 2,6-dichloro-3-methylpyridine. This intermediate is then reacted with formaldehyde and a reducing agent to introduce the methanol group, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dichloro-3-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the methanol group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).
Major Products
Oxidation: 2,6-Dichloro-3-methylpyridine-4-carboxylic acid.
Reduction: 2,6-Dichloro-3-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2,6-Dichloro-3-methylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Dichloro-6-methylpyridin-3-yl)methanol
- (4-Chloro-pyridin-2-yl)methanol
- 2,6-Dichloro-4-methylpyridine
Uniqueness
(2,6-Dichloro-3-methylpyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. The combination of two chlorine atoms, a methyl group, and a methanol group provides distinct chemical properties that can be exploited in various applications. Its reactivity and potential for further functionalization make it a valuable compound in synthetic chemistry and industrial processes .
Propriétés
Formule moléculaire |
C7H7Cl2NO |
|---|---|
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
(2,6-dichloro-3-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-5(3-11)2-6(8)10-7(4)9/h2,11H,3H2,1H3 |
Clé InChI |
DMRBWVQLAPLFGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1CO)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




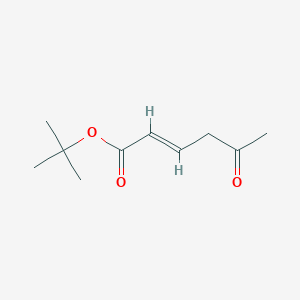
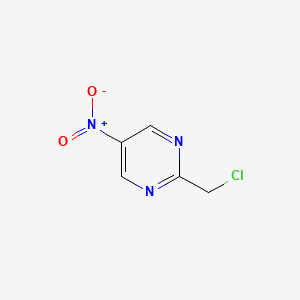
![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)

